Icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Description
Icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate (C₃₀H₅₀O₄, MW 474.70) is a long-chain alkyl ester derivative of ferulic acid, a phenolic compound widely found in plants. Ferulic acid itself (C₁₀H₁₀O₄) is renowned for its antioxidant, anti-inflammatory, and antitumor properties . This compound was first isolated from the aerial parts of Baccharis genistelloides, a plant used in traditional medicine .
Properties
IUPAC Name |
icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJQWYYWIBSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Ferulic Acid
The hydroxyl group of ferulic acid requires protection prior to esterification to prevent side reactions. Acetylation is the most widely employed method, leveraging acetic anhydride under catalytic conditions. Two primary approaches dominate:
Conventional Heating :
A mixture of ferulic acid, acetic anhydride, and a catalyst (e.g., pyridine or monoammonium salt of 12-tungstophosphoric acid) is heated at 85–90°C for 6–8 hours. This method yields acetylated ferulic acid in ~80% efficiency but involves prolonged reaction times and challenges in catalyst recovery.
Microwave-Assisted Acetylation :
Using the same catalyst, reactions under microwave irradiation (300–800 W, 100–120°C) reduce time to 10–20 minutes while maintaining yields of 92–95%. This method enhances scalability and energy efficiency, making it preferable for industrial applications.
Esterification with Eicosanol
The acetylated ferulic acid is coupled with eicosanol (C20H41OH) using carbodiimide-based activators. Key systems include:
Dicyclohexylcarbodiimide (DCC)/Dimethylaminopyridine (DMAP) :
In dichloromethane, DCC activates the carboxyl group of acetylated ferulic acid, while DMAP catalyzes nucleophilic attack by eicosanol’s hydroxyl group. This yields eicosyl ferulate acetate in 75–80% efficiency after 12–24 hours at room temperature.
Heterogeneous Catalysis :
Solid acid catalysts like Amberlyst-15 or zeolites enable solvent-free esterification at 60–80°C, achieving comparable yields while simplifying catalyst separation.
Deprotection and Final Purification
The acetyl group is removed via mild basic hydrolysis. Treating eicosyl ferulate acetate with 1–3% anhydrous potassium carbonate in chloroform:methanol (2:1 v/v) at 25–30°C for 2 hours restores the free hydroxyl group, yielding 85–90% pure product. Final purification employs silica gel chromatography with hexane:ethyl acetate:chloroform (80:5:15 v/v) to isolate >95% pure eicosyl ferulate.
Comparative Analysis of Catalytic Systems
The choice of catalyst critically impacts reaction efficiency and environmental footprint. Below is a synthesis of key findings:
| Catalyst | Conditions | Time | Yield | Reusability |
|---|---|---|---|---|
| Pyridine | 85–90°C, conventional heating | 6–8 hr | 80% | No |
| Monoammonium 12-tungstophosphate | 25–30°C, microwave | 10–20 min | 92–95% | Yes (5 cycles) |
| DCC/DMAP | RT, dichloromethane | 12–24 hr | 75–80% | No |
| Amberlyst-15 | 60–80°C, solvent-free | 4–6 hr | 78% | Yes (3 cycles) |
Data synthesized from patented protocols.
The monoammonium salt of 12-tungstophosphoric acid emerges as superior due to its reusability, rapid kinetics under microwave irradiation, and avoidance of toxic solvents. Industrial workflows favor this catalyst for continuous-flow reactors, which enhance throughput and consistency.
Industrial-Scale Production
Continuous-Flow Reactors
Modern facilities adopt tubular flow systems where acetylated ferulic acid and eicosanol mix under pressurized conditions (5–10 bar). Catalytic beds packed with monoammonium 12-tungstophosphate ensure steady-state esterification, achieving >90% conversion with residence times under 30 minutes.
Solvent Recovery Systems
Integrated distillation units recover dichloromethane and methanol, reducing waste and operational costs. Closed-loop systems achieve 95% solvent reuse, aligning with green chemistry principles.
Challenges and Optimization
Byproduct Formation
Partial oxidation of ferulic acid during acetylation generates quinones, which are minimized by inert atmospheres (N2/Ar) and antioxidant additives like BHT (0.1–0.5 wt%).
Catalyst Deactivation
Repeated use of solid acids leads to pore blockage by organic residues. Regeneration via calcination at 350°C for 4 hours restores 90% initial activity.
Chemical Reactions Analysis
Types of Reactions
Icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to a single bond using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted phenylpropanoates.
Scientific Research Applications
Icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as eicosyl ferulate, is a compound derived from the esterification of ferulic acid and eicosanol. It is characterized as a white crystalline powder, soluble in organic solvents, and is part of the alkyl ferulate family known for its various biological activities. Research indicates that eicosyl ferulate exhibits antioxidant, anti-inflammatory, and potential therapeutic properties, leading to its application in various scientific fields.
Scientific Research Applications
Eicosyl ferulate has gained attention for its diverse applications in chemistry, biology, medicine, and industry.
Chemistry
- Eicosyl ferulate serves as a model compound in studies focusing on esterification and other organic reactions.
Biology
- The compound demonstrates antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
- Eicosyl ferulate can stimulate glucose uptake, suggesting a potential role in managing metabolic disorders like diabetes.
- It acts as a free radical scavenger, protecting cells from oxidative stress, which is particularly important in the context of aging and chronic diseases.
- Eicosyl ferulate, identified as a constituent of Rhodiola rosea, has shown potential as a memory enhancer in Drosophila studies .
Medicine
- Due to its anti-inflammatory and anti-tumor properties, eicosyl ferulate is being investigated for potential therapeutic applications in treating various diseases.
Industry
- Eicosyl ferulate is used in the formulation of cosmetics and skincare products for its anti-aging and preservative effects.
Antioxidant and Anti-inflammatory Effects
Eicosyl ferulate exhibits strong antioxidant activity, effectively scavenging free radicals, which may contribute to its anti-aging properties. Additionally, the compound has demonstrated anti-inflammatory effects in vitro, suggesting potential applications in inflammatory conditions.
Case Studies
Cell Line Studies
- In experiments using human lung carcinoma cells (A549), eicosyl ferulate exhibited cytotoxic effects at concentrations below 100 µM, indicating its potential as an anticancer agent.
Animal Studies
- In rodent models, eicosyl ferulate was associated with improved glucose metabolism and reduced markers of inflammation, supporting its use in metabolic syndrome management.
Mechanism of Action
The mechanism of action of icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways related to inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Structural and Functional Overview
Ferulic acid derivatives vary in their esterified groups, influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Bioactive Comparison of Ferulic Acid Derivatives
Key Findings and Trends
- However, excessive chain length may reduce solubility, limiting bioavailability . Shorter chains (e.g., propyl ester) improve water solubility but diminish lipid bilayer interaction .
- Bioactivity: Tetracosyl and pentacosyl ferulates exhibit notable antitumor activity against liver and gastric cancer cells, attributed to their ability to induce apoptosis . Gamma-oryzanol’s sterol moiety facilitates cholesterol metabolism modulation, making it effective in managing hyperlipidemia . Coniferyl ferulate’s dimeric structure may enhance free radical scavenging due to dual phenolic groups .
- Synthesis and Sources: Icosyl ferulate is naturally occurring, while propyl and coniferyl ferulates are often synthesized for commercial use . Gamma-oryzanol is industrially extracted from rice bran oil, highlighting its commercial viability .
Physicochemical Properties
- Lipophilicity: Calculated logP values (octanol-water partition coefficient) correlate with chain length: propyl ferulate (logP ~2.5) < icosyl ferulate (logP ~9.5) < tetracosyl ferulate (logP ~12.5).
- Thermal Stability :
- Long-chain esters (icosyl, tetracosyl) exhibit higher melting points (>80°C) due to van der Waals interactions, whereas propyl ferulate is liquid at room temperature .
Biological Activity
Icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, often referred to as icosyl ferulate, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₅₀O₄ |
| Molecular Weight | 474.716 g/mol |
| Density | 0.975 g/cm³ |
| Boiling Point | 574.7 °C at 760 mmHg |
| Flash Point | 173.4 °C |
| LogP | 8.9989 |
Antioxidant Properties
Icosyl ferulate exhibits potent antioxidant activity, primarily through its ability to scavenge free radicals. Studies have demonstrated that it can significantly reduce oxidative stress markers in various biological systems. For instance, the compound's effectiveness was compared to ascorbic acid in DPPH radical scavenging assays, showing comparable or superior activity .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It modulates several signaling pathways involved in inflammation, notably through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism contributes to its potential therapeutic effects in inflammatory diseases .
Anticancer Activity
Research indicates that Icosyl ferulate may possess anticancer properties, particularly against breast and colon cancer cell lines. It induces apoptosis and inhibits cell proliferation through various pathways, including the modulation of the PI3K/Akt/mTOR signaling pathway . In vitro studies have shown that it can significantly reduce the viability of cancer cells while sparing normal cells .
The biological activity of Icosyl ferulate is attributed to its structural features, particularly the phenolic hydroxyl group which plays a crucial role in its antioxidant capacity. The compound interacts with cellular signaling pathways that regulate oxidative stress and inflammation:
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
- Anti-inflammatory Mechanism : Inhibition of NF-kB activation which leads to decreased expression of inflammatory mediators.
- Anticancer Mechanism : Induction of apoptosis via caspase activation and modulation of cell cycle regulators.
Case Studies
- Antioxidant Efficacy Study : A comparative study evaluated the antioxidant activity of Icosyl ferulate against standard antioxidants like ascorbic acid and trolox. The results indicated an SC50 value of 2.58 μg/mL for Icosyl ferulate, demonstrating its strong free radical scavenging ability .
- Anti-inflammatory Research : In a model of induced inflammation, treatment with Icosyl ferulate resulted in a significant reduction in edema and inflammatory markers compared to control groups, highlighting its potential for therapeutic use in inflammatory conditions .
- Cancer Cell Line Study : An investigation into the effects of Icosyl ferulate on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
